2-phenoxy-4,6-diphenylpyrimidine
Overview
Description
2-Phenoxy-4,6-diphenylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a pyrimidine ring substituted with phenoxy and phenyl groups at the 2, 4, and 6 positions, respectively. The molecular formula of this compound is C22H16N2O, and it has a molecular weight of 324.38 g/mol .
Mechanism of Action
Target of Action
The primary targets of 2-Phenoxy-4,6-diphenylpyrimidine are Monoamine Oxidase (MAO) and Acetylcholinesterase enzymes (AChE) . These enzymes play a crucial role in the treatment of Alzheimer’s disease . Another significant target is Histone Deacetylase 6 (HDAC6) , which plays an important role in cancer treatment .
Mode of Action
This compound interacts with its targets, leading to significant changes. For instance, it inhibits HDAC6 with an IC50 of 3.8 nM and shows 26-fold selectivity over HDAC1 . This compound series operates via a novel mechanism of action, distinct from that of ezutromid .
Biochemical Pathways
The compound affects various biochemical pathways. For example, it inhibits both CDK2/cyclin A and CDK9/cyclin T1 systems . The inhibition of these systems can lead to downstream effects such as cell cycle arrest and apoptosis.
Pharmacokinetics
The compound’s physicochemical and adme properties were considered during its development .
Result of Action
The compound’s action results in molecular and cellular effects. For instance, it reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including this compound, and their metabolites throughout the environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Phenoxy-4,6-diphenylpyrimidine are not fully characterized yet. It belongs to the class of pyrimido[4,5-d]pyrimidines, which have been studied for their chemistry and biological significance . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds, such as 4,6-diphenylpyrimidine-2-carbohydrazides, have been studied for their effects on cells. For instance, they have been found to modulate utrophin, a dystrophin paralogue, offering potential therapy for Duchenne muscular dystrophy .
Molecular Mechanism
Related compounds have been found to operate via novel mechanisms of action . For example, 4,6-diphenylpyrimidine-2-carbohydrazides have been found to modulate utrophin, a dystrophin paralogue, through a mechanism distinct from that of ezutromid .
Temporal Effects in Laboratory Settings
Related compounds, such as substituted pyrimidines, have been studied for their thermal, optical, electrochemical, and electrophysical properties .
Metabolic Pathways
Phenolic compounds, which include pyrimidines, are known to be involved in various metabolic pathways .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
Preparation Methods
The synthesis of 2-phenoxy-4,6-diphenylpyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified using column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
2-phenoxy-4,6-diphenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyrimidine ring or the phenyl groups.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or phenyl groups, especially under basic conditions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
2-phenoxy-4,6-diphenylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
2-phenoxy-4,6-diphenylpyrimidine can be compared with other similar compounds such as:
4,6-diphenylpyrimidine: Lacks the phenoxy group at the 2-position, which may affect its electronic properties and reactivity.
2,4,6-triphenylpyrimidine: Contains an additional phenyl group at the 2-position, which can influence its steric and electronic characteristics.
2-phenoxy-4,6-dimethylpyrimidine: Substitutes phenyl groups with methyl groups, altering its hydrophobicity and potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-phenoxy-4,6-diphenylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)25-19-14-8-3-9-15-19/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBGDKDDIHPIEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)OC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346046 | |
Record name | 2-Phenoxy-4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300358-65-0 | |
Record name | 2-Phenoxy-4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.